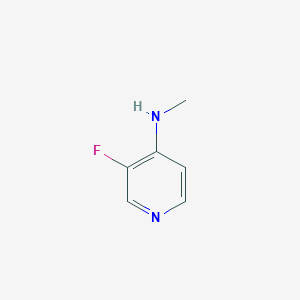

3-Fluoro-N-methylpyridin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7FN2 |

|---|---|

Molecular Weight |

126.13 g/mol |

IUPAC Name |

3-fluoro-N-methylpyridin-4-amine |

InChI |

InChI=1S/C6H7FN2/c1-8-6-2-3-9-4-5(6)7/h2-4H,1H3,(H,8,9) |

InChI Key |

KBWHPQBFBDEIEN-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=NC=C1)F |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for 3 Fluoro N Methylpyridin 4 Amine and Its Precursors

Foundational Synthetic Routes to Fluorinated Pyridines

The incorporation of a fluorine atom, particularly at the 3-position of a pyridine (B92270) ring, is a challenging but crucial step. Several foundational strategies have been developed to achieve this transformation.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluoride (B91410) onto an aromatic ring, provided the ring is sufficiently electron-deficient. mdpi.com The presence of the ring nitrogen atom inherently activates the pyridine system towards nucleophilic attack. mdpi.com This activation is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. mdpi.com

A particularly effective leaving group in these reactions is the nitro group (–NO₂). mdpi.comnih.gov Research has demonstrated the successful replacement of a nitro group on a pyridine ring with a fluoride anion. For instance, methyl 3-nitropyridine-4-carboxylate has been converted to methyl 3-fluoropyridine-4-carboxylate in a 38% yield by heating with cesium fluoride (CsF) in dimethyl sulfoxide (B87167) (DMSO). nih.gov This reaction highlights the viability of the nitropyridine pathway for accessing 3-fluoropyridine (B146971) derivatives. nih.gov

Another common strategy involves the displacement of a halide, such as bromide. A key precursor for 3-fluoro-4-aminopyridine can be synthesized via the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide. nih.gov The N-oxide functionality further activates the pyridine ring towards nucleophilic attack. Treatment of 3-bromo-4-nitropyridine N-oxide with tetrabutylammonium (B224687) fluoride (TBAF) in DMSO at room temperature yields 3-fluoro-4-nitropyridine (B80604) N-oxide. nih.gov This intermediate is then readily converted to the desired aminopyridine scaffold. nih.gov In contrast, attempting the same reaction on 3-bromopyridine (B30812) N-oxide without the activating nitro group requires higher temperatures and results in lower conversion. nih.gov

Table 1: Examples of SNAr Fluorination on Pyridine Rings

| Starting Material | Reagents | Conditions | Product | Yield | Source(s) |

|---|---|---|---|---|---|

| Methyl 3-nitropyridine-4-carboxylate | CsF, dry DMSO | 120 °C, 90 min | Methyl 3-fluoropyridine-4-carboxylate | 38% | nih.gov |

| 3-Bromo-4-nitropyridine N-oxide | 0.5 eq. TBAF, DMSO | 25 °C, 5 min | 3-Fluoro-4-nitropyridine N-oxide | 37% | nih.gov |

While SNAr strategies are common, electrophilic fluorination offers an alternative pathway. These methods typically involve reacting an electron-rich pyridine derivative with an electrophilic fluorine source. Reagents such as Selectfluor® are commonly used for this purpose. nih.gov

The direct electrophilic fluorination of pyridine itself is difficult due to the ring's electron-deficient nature. Therefore, the substrate is often a modified, more electron-rich version, like a 1,2-dihydropyridine. nih.gov The reaction of various 1,2-dihydropyridines with Selectfluor® can produce new fluorinated 3,6-dihydropyridines. nih.gov These intermediates can then be converted to the corresponding fluorinated pyridines through the elimination of hydrogen fluoride under mild conditions. nih.gov

A novel method for synthesizing 3-fluoropyridines involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297) to form the pyridine ring. organic-chemistry.orgacs.org This approach provides a versatile and efficient route to diversely substituted 3-fluoropyridines from readily available ketones. organic-chemistry.orgacs.org

Direct C-H functionalization represents a modern and highly efficient approach to fluorination, avoiding the need for pre-functionalized substrates. A notable method involves the site-selective fluorination of C-H bonds adjacent to the nitrogen in pyridines and diazines using silver(II) fluoride (AgF₂). orgsyn.orgnih.gov This reaction is highly regioselective for the 2-position, proceeds at ambient temperature, and is tolerant of a wide range of functional groups. orgsyn.orgnih.gov

While this method is primarily selective for the C-2 or C-6 positions, the installed fluoride can then be used as a handle for subsequent SNAr reactions, allowing for late-stage diversification of complex molecules. nih.govberkeley.eduacs.org The combination of C-H fluorination followed by nucleophilic substitution provides a powerful two-step sequence for functionalizing heteroaromatic compounds. nih.govacs.org

Synthesis of Aminopyridine Scaffolds and their Functionalization

The introduction of the 4-amino group is the second critical phase in the synthesis of the target compound's core structure. This can be achieved either by direct amination or by the chemical transformation of other functional groups.

Achieving regioselective amination, particularly on an unsymmetrically substituted pyridine ring, can be challenging. A significant advancement in this area is the amination of pyridine N-oxides. The N-oxide group activates the pyridine ring, primarily at the 2- and 4-positions, for nucleophilic attack. researchgate.net

A developed process for the regioselective amination of 3,5-disubstituted pyridine N-oxides utilizes saccharin (B28170) as an ammonia (B1221849) surrogate. acs.orgnih.gov This method allows for high conversions under mild conditions. The reaction proceeds through a saccharin adduct, which can be cleaved in a one-pot process under acidic conditions to yield the desired aminopyridine with high regioselectivity. acs.orgnih.gov Another approach involves the reaction of pyridine N-oxides with an activating agent like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and an activated isocyanide, followed by hydrolysis to furnish the 2-aminopyridine (B139424). nih.gov

A widely used and reliable method for synthesizing aminopyridines is the reduction of a corresponding nitropyridine. semanticscholar.org This is particularly relevant for the synthesis of 3-fluoro-4-aminopyridine from the 3-fluoro-4-nitropyridine precursor. The nitro group can be reduced to an amine using various methods, with catalytic hydrogenation being one of the most common and cleanest.

For example, 3-fluoro-4-nitropyridine N-oxide, synthesized via SNAr as described previously, can be quantitatively converted to 3-fluoro-4-aminopyridine. nih.gov This transformation is achieved through catalytic hydrogenation using 10% palladium on carbon (Pd/C) under a hydrogen atmosphere at room temperature. nih.gov This single step simultaneously reduces the nitro group to an amine and removes the N-oxide. nih.govresearchgate.net Similarly, the reduction of 4-nitropyridine-N-oxide with iron in the presence of mineral acids like hydrochloric or sulfuric acid is a classic method to produce 4-aminopyridine (B3432731). semanticscholar.org Electrochemical reduction of 3-nitropyridines in an acidic solution also provides a route to 3-aminopyridines. google.com

The conversion of halogenated pyridines to aminopyridines is another viable, though often more challenging, route that typically requires transition-metal catalysis, such as palladium-catalyzed amination reactions. nih.gov

N-Methylation Strategies for Aminopyridine Derivatives

The final step in the synthesis of 3-Fluoro-N-methylpyridin-4-amine involves the methylation of the primary amino group of its precursor, 3-fluoro-4-aminopyridine. Two primary strategies are commonly employed for this transformation: direct methylation and reductive amination.

Direct Methylation of Amino Groups

Direct N-methylation involves the reaction of the primary amine with a methylating agent. This method typically requires the deprotonation of the amine with a strong base to form a more nucleophilic amide anion, which then reacts with a methyl halide or sulfate.

A common approach involves using a base such as sodium hydride (NaH) to deprotonate the aminopyridine, followed by the addition of methyl iodide (MeI). nih.gov However, a significant challenge with direct alkylation of primary amines is the potential for over-alkylation, leading to the formation of the tertiary amine (3-fluoro-N,N-dimethylpyridin-4-amine) and quaternary ammonium salts as undesired byproducts. masterorganicchemistry.com Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired mono-methylated product.

Table 1: Reagents for Direct N-Methylation

| Reagent Class | Example Reagents | Role |

|---|---|---|

| Base | Sodium Hydride (NaH) | Deprotonates the primary amine |

| Methylating Agent | Methyl Iodide (MeI), Dimethyl Sulfate ((CH₃)₂SO₄) | Provides the methyl group |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Provides an inert reaction medium |

Reductive Amination Approaches

Reductive amination is a highly versatile and widely used method for forming C-N bonds, often favored over direct alkylation due to its higher selectivity for mono-alkylation. masterorganicchemistry.com This two-step, one-pot process involves the initial reaction of the primary amine (3-fluoro-4-aminopyridine) with an aldehyde (formaldehyde for methylation) to form an intermediate imine or iminium ion. This intermediate is then reduced in situ by a selective reducing agent to yield the secondary amine. masterorganicchemistry.comnih.gov

The choice of reducing agent is critical. Mild reducing agents are preferred as they selectively reduce the protonated iminium ion intermediate faster than the starting aldehyde. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org The reaction is typically performed under weakly acidic conditions, which catalyze the formation of the imine intermediate. nih.gov However, the basicity of the aminopyridine substrate can sometimes buffer the reaction, necessitating careful selection of the acid catalyst. nih.gov

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Key Characteristics |

|---|---|

| Sodium Borohydride (NaBH₄) | Common, inexpensive, but can also reduce the starting aldehyde. |

| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for imines over carbonyls; toxic cyanide byproduct. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, and non-toxic alternative to NaBH₃CN. masterorganicchemistry.comorganic-chemistry.org |

Integrated Multi-Step Synthesis of this compound

A complete synthetic route to this compound logically combines the synthesis of the key precursor, 3-fluoro-4-aminopyridine, with a subsequent N-methylation step.

Step-by-Step Reaction Sequences and Intermediate Characterization

A robust and well-documented pathway to 3-fluoro-4-aminopyridine starts from 3-bromo-4-nitropyridine N-oxide. nih.govrsc.org

Step 1: Nucleophilic Aromatic Substitution (Fluorination) The synthesis begins with the fluorination of 3-bromo-4-nitropyridine N-oxide. The N-oxide group is crucial as it activates the pyridine ring for nucleophilic substitution. The reaction is carried out using a fluoride source, such as tetrabutylammonium fluoride (TBAF), in an aprotic polar solvent like dimethylsulfoxide (DMSO). This step produces the intermediate, 3-fluoro-4-nitropyridine N-oxide. nih.govgoogle.com The identity of this intermediate is typically confirmed using techniques like High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HR-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. google.comrsc.org

Step 2: Catalytic Hydrogenation (Reduction) The 3-fluoro-4-nitropyridine N-oxide intermediate is then subjected to reduction. This is efficiently achieved through catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.govrsc.org This single step simultaneously reduces the nitro group to a primary amine and removes the N-oxide, yielding the precursor, 3-fluoro-4-aminopyridine. nih.gov This product is also characterized by standard analytical methods to confirm its structure and purity. rsc.org

Step 3: Reductive Amination (N-Methylation) The final step is the N-methylation of 3-fluoro-4-aminopyridine. Using the reductive amination approach, the precursor is reacted with aqueous formaldehyde (B43269) in the presence of a reducing agent like sodium triacetoxyborohydride. This one-pot reaction provides the target molecule, this compound, with high selectivity.

Optimization of Reaction Conditions and Yields

Fluorination: The fluorination of 3-bromo-4-nitropyridine N-oxide with TBAF in DMSO at room temperature (25 °C) for a short duration (e.g., 5 minutes) has been shown to produce the fluorinated intermediate in a moderate yield of 37%. nih.gov Attempts to fluorinate precursors without the N-oxide group or with a protected amino group instead of a nitro group were found to be unsuccessful, highlighting the importance of the N-oxide and nitro group for activating the ring towards substitution. nih.gov

Hydrogenation: The reduction of 3-fluoro-4-nitropyridine N-oxide using 10% Pd/C in methanol (B129727) (MeOH) under a hydrogen atmosphere is highly efficient, proceeding to completion in as little as 10 minutes at room temperature and providing a quantitative yield of 3-fluoro-4-aminopyridine. nih.gov

Reductive Amination: The efficiency of the final methylation step depends on factors such as the choice of reducing agent, solvent, and pH. While NaBH₃CN is effective, the less toxic NaBH(OAc)₃ is often preferred. The reaction may require a mild acid catalyst to facilitate imine formation, but the inherent basicity of the aminopyridine must be considered. nih.gov

Table 3: Optimized Reaction Sequence Example

| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 3-Bromo-4-nitropyridine N-oxide | 0.5 eq. TBAF, DMSO, 25 °C, 5 min | 3-Fluoro-4-nitropyridine N-oxide | 37% | nih.gov |

| 2 | 3-Fluoro-4-nitropyridine N-oxide | 10% Pd/C, H₂ (1 atm), MeOH, 25 °C, 10 min | 3-Fluoro-4-aminopyridine | Quantitative | nih.gov |

| 3 | 3-Fluoro-4-aminopyridine | Formaldehyde, NaBH(OAc)₃, Dichloroethane (DCE) | this compound | High (Typical) | organic-chemistry.orgresearchgate.net |

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

Catalysis: The use of catalytic hydrogenation (Step 2) is a key green feature of this synthesis. Catalytic processes are preferable to stoichiometric reductions as they generate less waste. The palladium catalyst can, in principle, be recovered and reused. rsc.org

Atom Economy: Reductive amination (Step 3) is generally considered an atom-economical reaction. It is often performed as a one-pot reaction, which reduces the need for purification of intermediates, thereby saving solvents and energy. nih.gov

Solvent Choice: While solvents like DMSO are effective, green chemistry encourages the use of more environmentally benign solvents. Research into pyridine synthesis explores the use of water or solvent-free conditions. organic-chemistry.orgresearchgate.nettandfonline.com For the reductive amination step, conducting the reaction in water or ethanol, if feasible, would represent a significant green improvement. organic-chemistry.org

Alternative Technologies: Modern techniques such as microwave-assisted synthesis and ultrasound irradiation are being explored for pyridine derivative synthesis to reduce reaction times and energy consumption. nih.govresearchgate.nettandfonline.com Applying these technologies could potentially optimize the fluorination or methylation steps.

By integrating catalytic steps, employing one-pot procedures, and carefully selecting solvents and reagents, the synthesis of this compound can be aligned more closely with the principles of sustainable chemistry. researchgate.netnih.gov

Atom Economy and Reaction Efficiency

Atom economy is a crucial metric in evaluating the sustainability of a synthetic route, as it measures the proportion of reactant atoms that are incorporated into the final product. In the synthesis of this compound, routes with fewer steps and higher yields are favored to maximize atom economy.

For example, the synthesis of 3-fluoro-4-aminopyridine via the Yamada-Curtius rearrangement of 3-fluoroisonicotinic acid offers a more efficient alternative to traditional methods. This one-pot reaction has been reported to provide the desired product with a radiochemical yield of 5% to 15%. nih.gov

The efficiency of individual reaction steps is also critical. For instance, in the nucleophilic aromatic substitution to introduce the fluorine atom, the choice of the leaving group and reaction conditions significantly impacts the yield. The nitro group has been demonstrated to be a good leaving group in nucleophilic aromatic substitutions on the pyridine ring. nih.gov The conversion of methyl 3-nitropyridine-4-carboxylate to methyl 3-fluoropyridine-4-carboxylate was achieved with a 38% yield. nih.gov

The table below summarizes the yield of different synthetic steps for precursors of this compound.

| Reaction | Reactant | Product | Yield (%) | Reference |

| Nucleophilic Aromatic Substitution | Methyl 3-nitropyridine-4-carboxylate | Methyl 3-fluoropyridine-4-carboxylate | 38 | nih.gov |

| Ammonolysis | 3-fluoro-4-pyridine carboxylic acid methyl ester | 3-fluoro-4-pyridine carboxamide | 91 | google.com |

| Fluorination | 3-bromo-4-nitropyridine N-oxide | 3-fluoro-4-nitropyridine N-oxide | 37 | nih.gov |

| Hydrogenation | 3-fluoro-4-nitropyridine N-oxide | 3-fluoro-4-aminopyridine | Quantitative | nih.gov |

| Yamada-Curtius Rearrangement | 3-[¹⁸F]fluoroisonicotinic acid | 3-[¹⁸F]fluoro-4-aminopyridine | 5-15 | nih.gov |

Solvent Selection and Waste Minimization

The choice of solvents and the management of waste are paramount in developing environmentally responsible synthetic processes for this compound. Green chemistry principles guide the selection of solvents to minimize their environmental impact. Ideally, solvents should be non-toxic, recyclable, and have a low boiling point for easy removal.

In the synthesis of aminopyridine derivatives, various solvents have been employed, including dimethylformamide (DMF), methanol, acetonitrile, and N-methyl-2-pyrrolidone (NMP). acs.org The solubility of reactants and intermediates in the chosen solvent is a key factor affecting reaction rates and product yield. acs.org For instance, the synthesis of steroidal 2-aminopyridines has been successfully achieved under solvent-free conditions, which completely eliminates solvent-related waste. nih.gov

Waste minimization strategies focus on reducing the generation of hazardous byproducts and improving the recyclability of materials. numberanalytics.com This includes:

Process Optimization: Fine-tuning reaction conditions to maximize yield and minimize side reactions. numberanalytics.com

Material Substitution: Replacing hazardous reagents with safer alternatives. numberanalytics.com

Recycling: Recovering and reusing solvents and catalysts. numberanalytics.com

For example, in the context of fluorine chemistry, waste streams containing fluoride ions require careful management. nih.gov Pre-treatment methods like segregation and containerization are crucial to prevent environmental contamination. numberanalytics.com Chemical disposal methods, such as neutralization with alkaline substances or precipitation, can be used to convert fluoride waste into less harmful forms. numberanalytics.com The use of magnetically recoverable catalysts also presents a promising avenue for waste reduction, as these catalysts can be easily separated from the reaction mixture and reused. rsc.org

The table below highlights different solvents used in the synthesis of aminopyridine precursors and their boiling points.

| Solvent | Boiling Point (°C) | Application | Reference |

| Dimethylformamide (DMF) | 153 | Synthesis of aminopyridines | acs.orgmdpi.com |

| Methanol | 64.7 | Synthesis of aminopyridines | acs.org |

| Acetonitrile | 81.6 | Synthesis of aminopyridines | acs.org |

| N-Methyl-2-pyrrolidone (NMP) | 202 | Synthesis of aminopyridines | acs.org |

| Dimethyl sulfoxide (DMSO) | 189 | Nucleophilic aromatic substitution | nih.gov |

| Tetrahydrofuran (THF) | 66 | Ammonolysis | google.com |

Catalytic Methodologies in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. The synthesis of this compound and its precursors benefits significantly from various catalytic methodologies, including transition metal-catalyzed reactions, organocatalysis, and biocatalysis.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone for the formation of C-C and C-N bonds, which are essential transformations in the synthesis of substituted pyridines. researchgate.net Palladium-, nickel-, and copper-based catalysts are widely used for cross-coupling reactions. mdpi.com

For instance, palladium-catalyzed cross-coupling reactions are employed for the amination of aryl halides, a key step in forming the C-N bond in aminopyridines. researchgate.net Nickel-catalyzed coupling reactions have also been developed for the amination of fluoro-aromatics. mdpi.com These methods often offer advantages over traditional nucleophilic aromatic substitution, such as milder reaction conditions and broader substrate scope. nih.gov

The activation of C-F bonds, which is notoriously challenging due to their high bond energy, can also be achieved using transition metal catalysts. dntb.gov.ua This allows for the direct functionalization of fluorinated pyridines. Zirconium-based systems have been shown to mediate the regioselective C-F bond activation and subsequent C-C bond formation in fluoropyridines. acs.org

The table below provides examples of transition metal-catalyzed reactions relevant to the synthesis of fluorinated aminopyridines.

| Catalyst System | Reaction Type | Substrates | Significance | Reference |

| Palladium-based catalysts | Cross-coupling amination | Aryl halides, amines | Forms C-N bond in aminopyridines under mild conditions. | researchgate.net |

| Nickel-based catalysts | Amination of fluoro-aromatics | Fluoro-aromatics, primary amines | Provides a route to aminopyridines from fluorinated precursors. | mdpi.com |

| Zirconium complexes | C-F bond activation/C-C bond formation | Fluoropyridines, cyclopropyl (B3062369) groups | Enables direct functionalization of the fluoropyridine ring. | acs.org |

| Copper catalysts | Formal C-N bond cleavage | Aromatic methylamines | Assembly of pyridine derivatives. | nih.gov |

Organocatalysis in C-F and C-N Bond Formation

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. researchgate.net In the context of this compound synthesis, organocatalysis can be applied to the formation of both the C-F and C-N bonds.

For C-F bond formation, electrophilic fluorinating reagents, such as N-fluoropyridinium salts, are often used. harvard.edu The reactivity of these reagents can be fine-tuned by modifying the pyridine heterocycle. harvard.edu While not strictly catalytic in the fluorinating agent itself, the development of these reagents has been crucial for the advancement of organofluorine chemistry.

For C-N bond formation, organocatalysts can activate substrates towards nucleophilic attack by nitrogen-containing nucleophiles. researchgate.net For example, chiral organocatalysts can be used to achieve the enantioselective amination of carbonyl compounds, which could be relevant for the synthesis of chiral precursors to this compound. researchgate.net

Biocatalytic Approaches to Fluorinated Aminopyridines

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild, environmentally benign conditions. nih.gov The application of biocatalysis to the synthesis of fluorinated compounds, including fluorinated aminopyridines, is a growing area of research. numberanalytics.com

Enzymes such as fluorinases can directly catalyze the formation of C-F bonds from fluoride ions. nih.govnumberanalytics.com While the natural substrate scope of these enzymes is limited, protein engineering efforts are underway to expand their utility for the synthesis of a wider range of organofluorine compounds. nih.gov

Other biocatalytic approaches involve the use of enzymes like halohydrin dehalogenases, which can be used to synthesize fluorinated building blocks. rsc.orgnih.gov Additionally, chemo-enzymatic routes, which combine biocatalytic steps with traditional chemical synthesis, offer a powerful strategy for the efficient production of complex molecules. For example, a biocatalytic retrosynthesis approach has been developed for a fluorinated D-phenylalanine derivative, a key precursor for a pharmaceutical drug, demonstrating the potential of this strategy. rsc.org

The table below lists enzymes with potential applications in the synthesis of fluorinated aminopyridines.

| Enzyme Class | Reaction Catalyzed | Potential Application | Reference |

| Fluorinases | Direct C-F bond formation | Introduction of fluorine into pyridine precursors. | nih.govnumberanalytics.com |

| Halohydrin dehalogenases | Formation of fluorohydrins | Synthesis of chiral fluorinated building blocks. | rsc.orgnih.gov |

| Transaminases | Asymmetric amination | Enantioselective synthesis of chiral aminopyridine precursors. | nih.gov |

| Ketoreductases | Asymmetric reduction | Synthesis of chiral hydroxylated precursors. | nih.gov |

Chemical Reactivity and Transformation Studies of 3 Fluoro N Methylpyridin 4 Amine

Reactivity of the Pyridine (B92270) Ring towards Electrophilic and Nucleophilic Reagents

The pyridine ring in 3-Fluoro-N-methylpyridin-4-amine is an electron-deficient heterocycle, a characteristic inherent to pyridine itself. This electron deficiency is further modulated by the substituents. The N-methylamino group at the C4 position is a strong electron-donating group, which increases the electron density of the ring, particularly at the ortho (C3 and C5) and para (relative to the amino group, which is the nitrogen of the ring) positions. Conversely, the fluorine atom at the C3 position is a strongly electronegative atom, exerting an electron-withdrawing inductive effect (-I) that deactivates the ring towards electrophilic attack but activates it towards nucleophilic aromatic substitution (SNAr).

Site-Selectivity in Aromatic Substitution Reactions

The directing effects of the N-methylamino and fluoro groups are crucial in determining the site-selectivity of substitution reactions on the pyridine ring.

Electrophilic Aromatic Substitution: Due to the general deactivation of the pyridine ring towards electrophiles, these reactions are typically challenging. libretexts.org However, the strong activating effect of the N-methylamino group can facilitate substitution. The fluorine atom, being a deactivating group, will direct incoming electrophiles away from its position. Therefore, electrophilic attack is most likely to occur at the positions activated by the N-methylamino group and least deactivated by the fluorine atom. The C5 position is ortho to the activating N-methylamino group and meta to the deactivating fluorine, making it a probable site for electrophilic substitution. The C2 and C6 positions are also activated by the N-methylamino group (para positions), but the influence of the ring nitrogen must also be considered.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently susceptible to nucleophilic attack at the C2, C4, and C6 positions due to the electron-withdrawing nature of the ring nitrogen. pearson.comstackexchange.com The presence of a good leaving group is a prerequisite for SNAr reactions. In the case of a halogenated precursor to this compound, such as a bromo or iodo derivative at a position other than C3, nucleophilic substitution would be a viable pathway for introducing other functional groups.

For instance, in the synthesis of related 3-fluoro-4-aminopyridine derivatives, nucleophilic substitution of a nitro group at the 4-position by a fluoride (B91410) ion has been demonstrated. nih.govchemimpex.com However, direct nucleophilic substitution of the fluorine atom in 3-fluoro-pyridines is difficult. Studies on the synthesis of 3-fluoro-4-aminopyridine have shown that direct fluorination at the meta position is challenging. nih.govrsc.org A successful strategy involves the use of a pyridine N-oxide precursor, which activates the ring towards nucleophilic attack and directs the substitution to the desired position. nih.govrsc.orgresearchgate.net For example, fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide with a fluoride source proceeds with preferential substitution at the 3-position, followed by reduction of the nitro group and the N-oxide to yield 3-fluoro-4-aminopyridine. nih.gov

Influence of Fluorine and N-Methylamino Group on Reactivity

The fluorine atom at C3 significantly influences the reactivity of the pyridine ring. Its strong electron-withdrawing inductive effect deactivates the ring towards electrophilic attack, making such reactions less favorable than on an unsubstituted pyridine. However, this same effect makes the ring more susceptible to nucleophilic attack, particularly at positions ortho and para to the fluorine atom (C2 and C4).

The N-methylamino group at C4 is a powerful activating group due to its +M (mesomeric) effect, which donates electron density to the pyridine ring. This activation counteracts the deactivating effect of the fluorine atom to some extent, particularly for electrophilic reactions. The interplay between the electron-donating N-methylamino group and the electron-withdrawing fluorine atom creates a complex reactivity pattern. The N-methylamino group directs electrophiles to the C3 and C5 positions. However, the presence of fluorine at C3 would likely disfavor electrophilic attack at this position, making C5 the most probable site.

In nucleophilic aromatic substitution reactions, the N-methylamino group can also influence the outcome. Its electron-donating nature can decrease the electrophilicity of the ring, making SNAr reactions less favorable compared to a pyridine ring with only electron-withdrawing groups. However, its directing effect can still play a role in site-selectivity if multiple leaving groups are present.

Transformations Involving the N-Methylamino Moiety

The N-methylamino group itself is a reactive functional group that can undergo a variety of chemical transformations.

Oxidation and Reduction Chemistry

The nitrogen atom of the N-methylamino group is susceptible to oxidation. In related N-methylaminopyridines, oxidation has been observed to lead to various products, including N-oxides. nih.gov The specific products would depend on the oxidizing agent and reaction conditions.

Reduction of the N-methylamino group is not a common transformation as it is already in a reduced state. However, under forcing conditions, cleavage of the N-methyl bond could potentially occur. More relevant is the reduction of nitro groups to amino groups in the synthesis of precursors to this compound, which is a standard procedure often carried out by catalytic hydrogenation. nih.govbiorxiv.org

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the N-methylamino group makes it nucleophilic and thus readily available for acylation and alkylation reactions.

Acylation: The N-methylamino group can be easily acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids with coupling agents. This reaction is useful for introducing a wide range of functional groups and for protecting the amino group during other transformations. For instance, the synthesis of N-substituted-3-amino-4-halopyridines has been reported, which involves the acylation of the amino group. nih.gov

Alkylation: Alkylation of the N-methylamino group can lead to the formation of a tertiary amine (N,N-dimethylamino) or a quaternary ammonium (B1175870) salt. masterorganicchemistry.comyoutube.com The reaction with alkyl halides is a common method for alkylation. However, controlling the degree of alkylation can be challenging, as the product of mono-alkylation is often more nucleophilic than the starting secondary amine, leading to over-alkylation. masterorganicchemistry.com Reductive amination provides a more controlled method for introducing alkyl groups. nih.gov

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to pyridine derivatives. libretexts.orgwikipedia.orgwikipedia.orgnumberanalytics.comlibretexts.orgorganic-chemistry.orgresearchgate.net For this compound, these reactions would typically involve a halogenated precursor, for example, a bromo or iodo derivative at one of the ring positions, to serve as the electrophilic partner.

Suzuki-Miyaura Coupling: This reaction allows for the formation of C-C bonds by coupling an organoboron reagent with a halide or triflate. wikipedia.orglibretexts.orgorganic-chemistry.org A bromo or iodo derivative of this compound could be coupled with various aryl or vinyl boronic acids or esters to introduce new carbon substituents on the pyridine ring. The choice of catalyst, ligand, and base is crucial for the success of the reaction and depends on the specific substrates. organic-chemistry.orgproprogressio.hu

Buchwald-Hartwig Amination: This is a versatile method for forming C-N bonds by coupling an amine with an aryl halide or triflate. libretexts.orgwikipedia.orgnumberanalytics.comwikiwand.com A halogenated derivative of this compound could be coupled with a variety of primary or secondary amines to introduce different amino substituents on the pyridine ring. This reaction is known for its broad substrate scope and functional group tolerance. libretexts.orgwikipedia.org

Sonogashira Coupling: This reaction is used to form C-C triple bonds by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov A halogenated derivative of this compound could be coupled with terminal alkynes to introduce alkynyl groups onto the pyridine ring, which can be further functionalized. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. wikipedia.orgnih.gov

The following table summarizes representative examples of cross-coupling reactions on related pyridine systems, which can be considered analogous for the functionalization of a halogenated precursor of this compound.

| Coupling Reaction | Pyridine Substrate (Analogue) | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromo-4-nitropyridine | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | DME/H2O | 3-Phenyl-4-nitropyridine | 85 | proprogressio.hu |

| Buchwald-Hartwig | 3-Bromo-4-aminopyridine | Aniline | Pd2(dba)3/XPhos | NaOtBu | Toluene | N-Phenylpyridin-3,4-diamine | 78 | wikiwand.com |

| Sonogashira | 3-Iodopyridine | Phenylacetylene | PdCl2(PPh3)2/CuI | Et3N | THF | 3-(Phenylethynyl)pyridine | 92 | wikipedia.org |

Palladium-Catalyzed C-C, C-N, and C-O Bond Formations

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. These reactions are fundamental to the construction of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and materials. For a substrate like this compound, the fluorine atom can act as a leaving group in certain coupling reactions, or the N-H bond of the methylamino group could participate in C-N bond formation.

C-C Bond Formation:

Suzuki-Miyaura, Stille, and Heck couplings are prominent examples of palladium-catalyzed C-C bond-forming reactions. In the context of this compound, if the fluorine atom were to be replaced by a more suitable leaving group like bromine or iodine, it could readily participate in these reactions. For instance, a hypothetical 3-bromo-N-methylpyridin-4-amine could react with a boronic acid (Suzuki), an organotin reagent (Stille), or an alkene (Heck) to introduce a new carbon-based substituent at the 3-position of the pyridine ring.

A study on the Suzuki coupling of a related compound, (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine, with various aryl/het-aryl boronic acids using a Pd(PPh₃)₄ catalyst, resulted in the hydrolysis of the imine linkage. mdpi.com This highlights the potential for unexpected side reactions depending on the substrate and reaction conditions.

C-N Bond Formation:

The Buchwald-Hartwig amination is a cornerstone of palladium-catalyzed C-N bond formation. This reaction typically involves the coupling of an aryl halide or triflate with an amine. In the case of this compound, the N-H bond of the methylamino group could react with an aryl halide to form a new C-N bond. The choice of palladium catalyst, ligand, and base is crucial for the success of such transformations. beilstein-journals.orgnih.govacs.org

Challenges in the palladium-catalyzed C-N cross-coupling of aminopyridines can arise from the coordination of the pyridine nitrogen and the amino group to the palladium center, which can hinder the desired catalytic cycle. nih.gov However, the development of specialized ligands and pre-catalysts has enabled efficient coupling of even challenging substrates like unprotected 3-halo-2-aminopyridines. nih.gov

C-O Bond Formation:

Similar to C-N bond formation, palladium catalysts can facilitate the coupling of aryl halides with alcohols or phenols to form C-O bonds, a transformation known as the Buchwald-Hartwig etherification. This compound, after conversion to a suitable halo-derivative, could potentially undergo coupling with various alcohols or phenols to yield the corresponding ethers. The reaction conditions, particularly the choice of ligand and base, are critical for achieving high yields. beilstein-journals.org

| Reaction Type | Potential Reactants for this compound (or derivative) | Typical Catalyst System | Potential Product Type |

| Suzuki-Miyaura Coupling | 3-Bromo-N-methylpyridin-4-amine + Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂, etc. | 3-Aryl-N-methylpyridin-4-amine |

| Buchwald-Hartwig Amination | This compound + Aryl halide | Pd₂(dba)₃/Ligand, Pd(OAc)₂/Ligand | N-Aryl-N-methylpyridin-3-yl-amine |

| Buchwald-Hartwig Etherification | 3-Bromo-N-methylpyridin-4-amine + Alcohol/Phenol | Pd(OAc)₂/Ligand, etc. | 3-Alkoxy/Aryloxy-N-methylpyridin-4-amine |

Other Metal-Catalyzed Transformations

Beyond palladium, other transition metals such as copper, nickel, and rhodium are also employed in a variety of catalytic transformations. For a molecule like this compound, these metals could catalyze different types of reactions.

For instance, copper-catalyzed reactions, such as the Ullmann condensation, are well-established methods for forming C-N and C-O bonds. While often requiring harsher conditions than their palladium-catalyzed counterparts, they can be effective for specific substrates.

Nickel catalysts are gaining prominence as a more sustainable alternative to palladium for cross-coupling reactions. They can often catalyze similar transformations and, in some cases, exhibit unique reactivity.

Acid-Base Chemistry and Tautomerism Studies

The acid-base properties of this compound are dictated by the basicity of the pyridine nitrogen and the methylamino group. The pyridine nitrogen is generally basic, with a pKa of the conjugate acid typically around 5-6. The fluorine atom at the 3-position, being electron-withdrawing, would be expected to decrease the basicity of the pyridine nitrogen to some extent. The methylamino group at the 4-position is also basic.

Tautomerism:

Aminopyridines can exist in different tautomeric forms. For 4-aminopyridine (B3432731) derivatives, the amino-imino tautomerism is a key consideration. This compound can theoretically exist in equilibrium between the amine tautomer (with an exocyclic C-N double bond) and the imine tautomer (with an endocyclic C=N double bond).

Studies on related systems, such as 5-dimethylaminomethylidene-4-phenylamino-1,3-thiazol-2(5H)-ones, have shown that the amine tautomeric form is often favored in both the solid and solution phases. researchgate.net The specific tautomeric preference for this compound would likely be influenced by factors such as the solvent, temperature, and pH. Spectroscopic techniques like NMR and UV-Vis, along with computational studies, would be instrumental in determining the predominant tautomeric form under different conditions.

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms of metal-catalyzed transformations involving this compound is crucial for optimizing reaction conditions and expanding their scope.

For palladium-catalyzed cross-coupling reactions, the generally accepted mechanism involves a catalytic cycle of oxidative addition, transmetalation (for C-C coupling) or coordination/deprotonation (for C-N/C-O coupling), and reductive elimination. nih.govacs.orgmdpi.com

In the case of C-N coupling with this compound, the oxidative addition of an aryl halide to a Pd(0) complex would be the initial step. This would be followed by coordination of the methylamino group to the palladium center and subsequent deprotonation by a base to form a palladium-amido complex. The final step would be reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. nih.govacs.org

Potential challenges, as mentioned earlier, include the coordination of the pyridine nitrogen to the palladium center, which could inhibit the catalytic cycle. nih.gov Mechanistic studies using techniques such as kinetic analysis, in-situ spectroscopy, and computational modeling can provide valuable insights into the roles of the ligand, base, and substrate structure in these complex catalytic processes. mdpi.com

Design, Synthesis, and Theoretical Structure Activity Relationships of Derivatives and Analogues

Rational Design of 3-Fluoro-N-methylpyridin-4-amine Analogues

Rational drug design involves the deliberate and strategic modification of a molecule to improve its biological activity based on an understanding of its structure-activity relationships (SAR). drugdesign.orgcollaborativedrug.com For this compound, this approach focuses on systematically altering the pyridine (B92270) core and the N-methylamino substituent to probe interactions with biological targets and refine physicochemical properties.

The electronic and steric properties of the pyridine ring can be fine-tuned by introducing various substituents. The placement and nature of these groups can significantly influence a compound's basicity (pKa), lipophilicity, metabolic stability, and binding affinity to its target protein. nih.gov Structure-activity relationship studies are crucial for determining which structural characteristics correlate with biological reactivity. collaborativedrug.comnih.gov

A key strategy involves adding small alkyl groups. For instance, in a related compound, 3-fluoro-4-aminopyridine (3F4AP), the introduction of a methyl group at the C5 position to create 3-fluoro-5-methylpyridin-4-amine (B577076) (5Me3F4AP) was explored. This modification resulted in greater lipophilicity and higher permeability through an artificial brain membrane model compared to the parent compound, while maintaining comparable potency as a K+ channel blocker. researchgate.net This suggests that substitution at the C5 position of the this compound scaffold could be a fruitful strategy for modulating pharmacokinetic properties.

Other substitutions can be rationally designed to probe specific interactions. Introducing electron-withdrawing groups (e.g., -CN, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) at positions C2, C5, or C6 would systematically alter the electron density of the pyridine ring. This can impact the pKa of the ring nitrogen and the 4-amino group, which are often critical for forming hydrogen bonds or ionic interactions within a protein's binding site. drugdesign.org Halogenation at other positions, for example, adding a chlorine or bromine atom, is another common tactic to explore binding pockets and improve metabolic stability. acs.org

Table 1: Theoretical Effects of Pyridine Ring Substituents on this compound

| Position | Substituent | Potential Effect on Properties | Rationale |

| C2/C6 | -CH₃ (Methyl) | Increased lipophilicity; potential steric influence on binding. | Modulates van der Waals interactions. |

| C5 | -Cl (Chloro) | Increased lipophilicity; altered electronic profile. | Halogen atoms can form specific halogen bonds. |

| C5 | -CN (Cyano) | Decreased basicity; potential H-bond acceptor. | Strong electron-withdrawing group alters pKa. |

| C2/C6 | -OCH₃ (Methoxy) | Increased polarity; potential H-bond acceptor; alters electronics. | Can improve solubility and/or target interactions. nih.gov |

The N-methylamino group at the C4 position is a key functional group, likely involved in critical hydrogen bonding interactions with a biological target. Its modification is a primary strategy for optimizing potency and selectivity.

Strategies for modification include:

Varying the N-Alkyl Group: Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl, cyclopropyl) can probe the size and shape of the binding pocket. This can lead to enhanced van der Waals interactions and improved potency. However, increasing lipophilicity can also affect solubility and metabolism.

N-Acylation: Converting the secondary amine to an amide by reacting it with an acyl chloride or carboxylic acid introduces a carbonyl group. This removes the basicity of the nitrogen and introduces a strong hydrogen bond acceptor, fundamentally changing the interaction profile of the molecule.

N-Arylation: Introducing an aryl group (e.g., a phenyl ring) can lead to new π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target's active site. nih.gov

Secondary and Tertiary Amines: In related 2-aminopyridine (B139424) inhibitors, modifying the amino sidechain was a key strategy to improve properties. nih.gov For this compound, further substitution on the nitrogen to create a tertiary amine (e.g., N,N-dimethyl) would remove the hydrogen bond donating ability, which can be a critical test of the SAR. nih.gov

Table 2: Potential Modifications of the N-Methylamino Group and Their Rationale

| Modification Type | Example Moiety | Predicted Impact | Rationale for Design |

| N-Alkylation | -NH(CH₂CH₃) | Increased lipophilicity; probes pocket size. | Explores additional hydrophobic interactions. |

| N-Acylation | -NHC(=O)CH₃ | Removed basicity; added H-bond acceptor. | Tests the importance of the amine's basicity and H-bond donating ability. |

| N-Arylation | -NH(Phenyl) | Potential for π-π stacking. | Introduces new aromatic interactions with the target. |

| Tertiary Amine | -N(CH₃)₂ | Removed H-bond donor capacity. | Determines if the N-H hydrogen is essential for activity. |

Bioisosteric replacement is a cornerstone of rational drug design, where one functional group is exchanged for another with similar physical or chemical properties to enhance a molecule's pharmacological profile. spirochem.comcambridgemedchemconsulting.com This strategy can improve potency, alter selectivity, block metabolic pathways, or enhance bioavailability. drughunter.com

For this compound, several bioisosteric replacements can be envisioned:

Fluorine Mimics: The fluorine atom at C3 is a small, highly electronegative atom. It can be replaced by other groups of similar size that can act as hydrogen bond acceptors. A hydroxyl group (-OH) is a classic bioisostere for fluorine, offering both hydrogen bond acceptor and donor capabilities. A cyano group (-CN) is another potential replacement, mimicking the size and electronic pull of fluorine. cambridgemedchemconsulting.com

Amine Bioisosteres: The N-methylamino group is a polar, basic functional group. Replacing the nitrogen atom with oxygen to create a methoxy (B1213986) ether (-OCH₃) would maintain the hydrogen bond accepting ability but remove the basicity and hydrogen bond donating character.

Ring Bioisosteres: The entire pyridine ring can be replaced by other heterocyclic systems like pyrimidine (B1678525) or pyrazine. For instance, designing 2,4-diaminopyrimidine (B92962) derivatives has been a successful strategy in developing kinase inhibitors. nih.gov This type of modification dramatically alters the core scaffold while potentially maintaining key interaction points. In some cases, heterocyclic rings like oxadiazoles (B1248032) or triazoles are used as bioisosteres for amide bonds, showcasing the versatility of this approach. drughunter.comnih.gov

Table 3: Bioisosteric Replacement Strategies for the Core Scaffold

| Original Group | Bioisosteric Replacement | Rationale | Expected Outcome |

| 3-Fluoro | 3-Hydroxyl (-OH) | Classical bioisostere, similar size. | Adds H-bond donor capability, may alter binding. |

| 3-Fluoro | 3-Cyano (-CN) | Similar size and electronegativity. | Maintains electronic profile, acts as H-bond acceptor. |

| 4-N-Methylamino | 4-Methoxy (-OCH₃) | Replaces N-H with O, removes basicity. | Tests importance of basicity and H-bond donation. |

| Pyridine Ring | Pyrimidine Ring | Alters heteroatom position and electronics. | Modifies ADME properties and target interactions. nih.gov |

Synthetic Strategies for Derivative Libraries

To explore the structure-activity relationships outlined above, it is necessary to synthesize a large number of analogues efficiently. Combinatorial chemistry provides the methods to create large, structurally diverse sets of compounds, known as libraries, in a single, systematic process. nih.govwikipedia.org

Parallel synthesis is a technique where multiple related compounds are synthesized simultaneously in separate reaction vessels, often arranged in a grid format (e.g., a 96-well plate). imperial.ac.uk This approach allows for the rapid generation of a focused library of compounds where a common core structure is decorated with various building blocks.

A hypothetical parallel synthesis for analogues of this compound could be based on a known route for the parent amine. For example, a key intermediate such as 3-bromo-4-nitropyridine (B1272033) N-oxide can be synthesized and then used as a common scaffold. nih.govrsc.org This intermediate could be subjected to a nucleophilic aromatic substitution reaction with a library of different primary and secondary amines in a parallel format. A subsequent reduction of the nitro group would yield a diverse library of 4-amino pyridine derivatives.

Another powerful strategy is the use of multi-component reactions, where three or more starting materials are combined in a single step to form the final product. researchgate.net Various methods for pyridine synthesis, such as those involving the condensation of 1,5-dicarbonyl compounds with ammonia (B1221849) or its surrogates, are well-suited for combinatorial approaches by simply varying the carbonyl components. organic-chemistry.orgyoutube.com

High-throughput synthesis relies on automation and specialized techniques to accelerate the creation of chemical libraries. Key enabling technologies include:

Solid-Phase Organic Synthesis (SPOS): In this method, the starting material is attached to a solid support, such as a polymer bead. wikipedia.org Reagents are added in solution, and at the end of each step, excess reagents and by-products are simply washed away. This greatly simplifies purification. For the target compound, a pyridine precursor could be anchored to a resin, followed by sequential reactions to build the final molecule before cleaving it from the support.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. This technique has been shown to be effective for the synthesis of substituted pyridines, making it highly suitable for the rapid production of libraries. acs.org

Catalytic Systems: The development of novel and robust catalytic systems is crucial for modern synthesis. Transition-metal catalysts, particularly those based on palladium, are widely used for cross-coupling reactions to build substituted pyridines. numberanalytics.comnih.gov Emerging techniques like photocatalysis and electrocatalysis offer mild and highly selective reaction conditions that are amenable to automated, high-throughput workflows. numberanalytics.comacs.org

Theoretical Structure-Activity Relationship (SAR) Analysis at the Molecular Level

The biological activity of pyridine derivatives is intricately linked to their structural characteristics. A theoretical analysis of these characteristics at the molecular level provides a framework for understanding and predicting the efficacy of various analogues.

Electronic and Steric Contributions to Molecular Recognition

The introduction of different functional groups to the pyridine scaffold significantly alters its electronic and steric profile, which in turn dictates its interaction with biological targets. Structure-activity relationship (SAR) analyses have shown that the nature, number, and position of substituents are critical determinants of antiproliferative activity. nih.gov

The presence of a fluorine atom, as in this compound, introduces a highly electronegative element to the pyridine ring. This can lead to various electronic effects, including charge-dipole, dipole-dipole, and hyperconjugative interactions, which influence the molecule's conformational preferences and binding capabilities. researchgate.net For instance, in studies of fluorinated piperidines, the conformational behavior was found to be heavily influenced by electrostatic interactions introduced by fluorine substitution. researchgate.net

Conversely, SAR studies on certain pyridine derivatives have indicated that the presence of halogen atoms can sometimes lead to lower biological activity compared to derivatives with groups like -OMe, -OH, or -NH2. nih.gov This suggests a delicate balance between the electronic benefits of a substituent and its potential for steric hindrance. The addition of bulky groups to the pyridine structure has been shown to decrease antiproliferative activity. nih.gov

Research on related heterocyclic systems, such as 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives, further underscores the importance of substituent positioning. Shifting the pyridine nitrogen from the 4-position to the 2- or 3-position resulted in a loss of inhibitory activity, indicating a strong preference for a basic nitrogen group in a specific region of the molecule for target engagement. nih.gov This highlights how the electronic distribution across the heterocyclic core is fundamental to molecular recognition.

| Substituent/Modification | Observed Effect on Activity | Potential Rationale | Reference |

|---|---|---|---|

| Halogen Atoms (F, Cl, Br) | Lower antiproliferative activity in some series | Potential steric hindrance or unfavorable electronic interactions | nih.gov |

| -OH, -OMe, -NH2 Groups | Enhanced antiproliferative activity | Favorable hydrogen bonding and electronic contributions | nih.gov |

| Bulky Groups | Lower antiproliferative activity | Steric hindrance at the binding site | nih.gov |

| Positional Isomers (e.g., 2-pyridyl vs. 4-pyridyl) | Significant change in activity (loss of activity for 2-pyridyl) | Altered electronic distribution and accessibility of the nitrogen lone pair for key interactions | nih.gov |

Conformational Analysis and Ligand-Target Interactions

The three-dimensional shape, or conformation, of a molecule is paramount for its ability to bind effectively to a biological target. Conformational analysis seeks to understand the preferred spatial arrangements of a molecule and how these are influenced by its constituent atoms.

For heterocyclic compounds, particularly those with saturated or partially saturated rings, fluorination can have a profound impact on conformational equilibrium. In a detailed study of fluorinated hydroxyproline (B1673980) (F-Hyp) derivatives, which are recognized by the VHL E3 ubiquitin ligase, it was found that the position and stereochemistry of the fluorine atom dictated the pucker of the pyrrolidine (B122466) ring. nih.gov Recognition by the VHL ligase is highly dependent on the ring adopting a specific C4-exo pucker to correctly orient the hydroxyl group for a hydrogen-bond network. nih.gov However, theoretical calculations and X-ray crystallography revealed that 3-fluorination tended to stabilize a C4-endo pucker, which is unfavorable for binding. nih.gov This shift was attributed to stabilizing gauche effects between the nitrogen and fluorine atoms. nih.gov

This principle can be extended to analogues of this compound that incorporate flexible rings, such as piperidine (B6355638). The conformation of a fluorinated piperidine ring is determined by a complex interplay of electrostatic and hyperconjugative interactions. researchgate.net The chair conformation of the ring, and whether the fluorine atom occupies an axial or equatorial position, can be influenced by these subtle electronic forces, ultimately affecting how the ligand presents its binding motifs to a target receptor or enzyme. researchgate.net

The specific types of ligand-target interactions are also critical. For pyridine derivatives, the nitrogen atom often acts as a hydrogen bond acceptor or participates in coordination with metal ions. The fluorine atom can modulate the basicity of the pyridine nitrogen and may itself act as a weak hydrogen bond acceptor. The N-methylamino group provides a hydrogen bond donor and can be involved in crucial interactions with the target protein. For example, in the development of TRPV1 antagonists, a series of pyridine derivatives were investigated where the interactions between the ligand and the receptor were fine-tuned by modifying substituents on the pyridine ring. nih.gov

| Compound Type | Key Conformational Feature | Effect of 3-Fluorination | Implication for Target Binding (VHL Ligase) | Reference |

|---|---|---|---|---|

| Hydroxyproline (Hyp) | Pyrrolidine ring pucker (C4-exo vs. C4-endo) | N/A (Baseline) | C4-exo pucker is required for binding | nih.gov |

| (3R,4S)- and (3S,4S)-3-fluoro-4-hydroxyprolines | Pyrrolidine ring pucker | Stabilizes the C4-endo pucker | Reduces the population of the required C4-exo conformer, expected to lower binding affinity | nih.gov |

Advanced Spectroscopic and Structural Elucidation in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

A complete NMR analysis of 3-Fluoro-N-methylpyridin-4-amine would require ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR would identify the chemical shifts and coupling patterns of the protons on the pyridine (B92270) ring and the N-methyl group. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR would reveal the number of unique carbon environments. The presence of the fluorine atom would induce C-F coupling, providing valuable information about the carbon skeleton.

¹⁹F NMR is essential for organofluorine compounds. It would show a signal corresponding to the fluorine atom at position 3, and its coupling to adjacent protons (H-2 and H-4) and carbons would be critical for confirming its location.

Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton (H-H) coupling networks, confirming which protons are adjacent on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire molecular framework, for instance, by correlating the N-methyl protons to the C4 of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of atoms, helping to confirm spatial relationships.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula (C₆H₇FN₂), confirming that the compound has the correct atomic composition.

In MS/MS analysis, the molecular ion would be isolated and fragmented. The resulting fragment ions would provide clues about the molecule's structure. For example, potential fragmentation pathways could include the loss of the methyl group or cleavage of the pyridine ring, with the specific masses of the fragments helping to validate the proposed structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) Spectroscopy would be expected to show characteristic absorption bands for N-H stretching (from the secondary amine), C-H stretching (aromatic and aliphatic), C=C and C=N stretching within the aromatic ring, and a strong C-F stretching band.

Raman Spectroscopy , being complementary to IR, would also provide information on these vibrations, particularly for the non-polar bonds of the pyridine ring.

Without access to peer-reviewed studies or spectral database entries for this compound, any further discussion remains speculative. The generation of such data would require the actual synthesis and laboratory analysis of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic transitions within a molecule. For aromatic compounds like substituted pyridines, the absorption of UV-Vis light typically promotes electrons from lower-energy π and non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals.

For this compound, the UV-Vis spectrum is expected to display characteristic absorption bands resulting from π → π* and n → π* transitions within the fluorinated pyridine ring. Research on similarly structured compounds, such as substituted furopyridines, shows absorption bands in the 250 nm to 390 nm region, which are attributed to these types of electronic transitions. researchgate.net The exact position (λmax) and intensity (molar absorptivity, ε) of these bands for this compound would be influenced by the electronic effects of its substituents—the electron-donating N-methylamino group and the electron-withdrawing fluorine atom. The solvent environment would also play a critical role, as the polarity of the solvent can stabilize different electronic states to varying degrees, leading to shifts in the absorption maxima (solvatochromism).

Table 1: Expected UV-Vis Absorption Data for this compound (Hypothetical) This table is a hypothetical representation based on typical values for similar aromatic amines and fluorinated pyridines.

| Electronic Transition | Expected λmax Range (nm) | Solvent Effects |

| n → π | 300 - 350 | Hypsochromic shift (blue shift) in polar, protic solvents |

| π → π | 250 - 290 | Bathochromic shift (red shift) with increasing solvent polarity |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of the closely related compound 4-(Methylamino)pyridine offers significant insights into the likely solid-state conformation. researchgate.net

In the crystal structure of 4-(Methylamino)pyridine, all non-hydrogen atoms are nearly coplanar, indicating a high degree of planarity in the molecule. researchgate.net It is anticipated that this compound would adopt a similar planar or near-planar geometry to maximize aromatic stabilization. The introduction of the fluorine atom at the 3-position would alter bond lengths and angles within the pyridine ring due to its high electronegativity, but it is not expected to cause significant deviation from planarity.

Crystal packing describes how individual molecules are arranged to form a stable, repeating lattice. This arrangement is governed by a variety of intermolecular forces. For this compound, the packing would be dictated by a combination of hydrogen bonding, dipole-dipole interactions arising from the polar C-F bond, and van der Waals forces.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules. Different polymorphs can arise from variations in molecular conformation or intermolecular interactions, leading to different crystal packing arrangements. While no polymorphism studies have been conducted on this compound, its potential for forming different hydrogen bonding networks suggests that polymorphism could be possible under varying crystallization conditions.

Hydrogen bonding is expected to be a dominant intermolecular force in the crystal structure of this compound. The molecule contains a hydrogen bond donor (the secondary amine N-H) and multiple hydrogen bond acceptors (the pyridyl nitrogen and the fluorine atom).

In the known structure of 4-(Methylamino)pyridine, molecules are linked by intermolecular N-H···N hydrogen bonds, where the amine hydrogen of one molecule interacts with the pyridyl nitrogen of an adjacent molecule to form a chain motif. researchgate.net A similar N-H···N interaction is highly probable for this compound.

Table 2: Potential Hydrogen Bond Interactions in Solid-State this compound

| Donor | Acceptor | Type of Interaction | Expected Role in Crystal Structure |

| N-H | Pyridyl N | Intermolecular | Primary interaction forming chains or dimers |

| N-H | F | Inter/Intramolecular | Secondary interaction influencing conformation and packing |

| C-H | F | Intermolecular | Weak interaction contributing to overall lattice stability |

| C-H | Pyridyl N | Intermolecular | Weak interaction contributing to overall lattice stability |

Computational and Theoretical Investigations

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations compute the movement of atoms and molecules over time, providing a view of the dynamic nature of a system. Unlike quantum calculations that often model a single molecule in a vacuum, MD simulations can model a molecule in a complex environment, such as in water or interacting with a lipid membrane. This allows for the exploration of the conformational landscape—the full range of shapes a molecule can adopt—and the explicit effects of solvent molecules on its structure and behavior. While MD simulations have been applied to study the binding of other 4-aminopyridine (B3432731) derivatives, specific MD studies detailing the conformational landscape and solvent effects on 3-Fluoro-N-methylpyridin-4-amine are not prominent in the literature.

Molecular Docking and Ligand-Target Interaction Modeling (Mechanistic Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for understanding how a molecule might interact with a biological target.

Derivatives of 4-aminopyridine are known to function as potassium (K+) channel blockers. researchgate.net Molecular docking studies on related aminopyridines have been performed to elucidate their binding mechanism within the pore of voltage-gated K+ channels. In one such study focusing on a bacterial K+ channel (KcsA, PDB ID: 1J95), which serves as a model for eukaryotic channels, the binding mode of various aminopyridines was investigated. researchgate.net These studies reveal that the protonated aminopyridine ligand binds within a specific zone of the channel's α-subunit. researchgate.net

The interaction is primarily driven by the formation of hydrogen bonds between the amino group of the ligand and the carboxylic oxygen atoms of key amino acid residues, such as Threonine 107 (Thr107) and Alanine 111 (Ala111). researchgate.net The ligand typically orients itself perpendicular to the axis of the channel pore. researchgate.net For these docking studies, accurate atomic charges for the ligand, often derived from prior DFT calculations (e.g., at the B3LYP/cc-pVDZ level), are essential for correctly modeling the electrostatic interactions that govern binding. researchgate.net

Table 3: Summary of Molecular Docking Insights for Aminopyridine Analogs

| Parameter | Finding | Implication for this compound |

| Biological Target | Voltage-gated potassium (K+) channels | Likely target due to structural similarity to known K+ channel blockers. |

| Binding Site | Pore-lining region of the α-subunit (e.g., KcsA channel) | The compound is expected to bind within the central cavity of the channel. |

| Key Interacting Residues | Thr107, Ala111 (in KcsA model) | The amino and pyridine (B92270) nitrogen atoms are likely to form hydrogen bonds with polar residues in the pore. |

| Primary Interaction Force | Hydrogen bonding and electrostatics | The binding affinity will be strongly influenced by the charge distribution on the molecule. |

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational chemistry can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. Comparing calculated ¹H, ¹³C, and ¹⁹F NMR shifts with experimental spectra helps confirm the identity and purity of a synthesized compound.

IR Spectroscopy: As mentioned in section 6.1.1, theoretical vibrational frequencies calculated with DFT correspond to peaks in an IR spectrum. These calculations help assign experimental bands to specific molecular motions (e.g., C-F stretch, N-H bend). researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions, which correspond to absorption bands in a UV-Visible spectrum. This analysis provides information on the orbitals involved in the electronic excitation (e.g., a π → π* transition) and the predicted maximum absorption wavelength (λmax).

Table 4: Computational Methods for Predicting Spectroscopic Properties

| Spectroscopy Type | Computational Method | Information Obtained |

| NMR | DFT with GIAO | Predicted chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants. |

| IR / Raman | DFT Frequency Calculation | Predicted vibrational frequencies, intensities, and mode assignments. |

| UV-Vis | Time-Dependent DFT (TD-DFT) | Maximum absorption wavelengths (λmax), oscillator strengths, and nature of electronic transitions. |

This table summarizes standard computational approaches. Detailed predicted spectra for this compound are not available in the cited literature.

Elucidation of Reaction Mechanisms through Transition State Calculations

The study of reaction mechanisms at a molecular level is fundamental to understanding and optimizing chemical processes. Transition state theory is a cornerstone of these investigations, providing a framework to calculate the rates of elementary chemical reactions. wikipedia.org Computational chemistry allows for the in-silico exploration of reaction pathways, identifying the high-energy transition state that connects reactants and products. libretexts.org

For a molecule like this compound, several reactions could be of interest, including its synthesis, metabolism, or interaction with biological targets. Transition state calculations, typically employing methods like Density Functional Theory (DFT), can provide critical insights. These calculations aim to locate the saddle point on the potential energy surface that represents the transition state. smu.edu The energy of this transition state, relative to the reactants, determines the activation energy of the reaction.

Hypothetical Reaction Coordinate for N-methylation:

A potential reaction to be studied would be the N-methylation of 3-fluoropyridin-4-amine to form this compound. A hypothetical reaction coordinate diagram could be constructed, illustrating the energy changes as the methyl group is transferred from a methylating agent (e.g., methyl iodide) to the amino group of the pyridine.

Table 1: Hypothetical Transition State Calculation Parameters for N-methylation of 3-fluoropyridin-4-amine

| Parameter | Description | Hypothetical Value |

| Reactants | 3-fluoropyridin-4-amine + CH₃I | 0.0 kcal/mol (Reference) |

| Transition State (TS) | Structure where the C-N bond is partially formed and the C-I bond is partially broken. | +25.5 kcal/mol |

| Products | This compound + HI | -15.2 kcal/mol |

| Activation Energy (Ea) | Energy difference between TS and reactants. | +25.5 kcal/mol |

| Reaction Enthalpy (ΔH) | Energy difference between products and reactants. | -15.2 kcal/mol |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations.

By analyzing the geometry of the calculated transition state, chemists can understand the synchronous or asynchronous nature of bond-forming and bond-breaking events. For instance, in the N-methylation reaction, the calculation would reveal the precise geometry of the interacting molecules at the peak of the energy barrier.

Furthermore, computational studies on related aminopyridine derivatives have been used to understand their binding mechanisms with enzymes, which involves identifying key interactions in the transition state of the enzyme-substrate complex. tandfonline.comrsc.org Similar approaches could be applied to understand how this compound interacts with biological targets.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Theoretical Derivations)

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov These models are invaluable in drug discovery and materials science for predicting the properties of new, unsynthesized molecules.

For this compound, QSAR models could be developed to predict its potential biological activities, such as inhibitory action against a specific enzyme, by comparing it to a series of structurally similar compounds with known activities. researchgate.net Similarly, QSPR models could predict its physicochemical properties like solubility, boiling point, or lipophilicity.

The development of a QSAR/QSPR model involves several key steps:

Data Set Selection: A database of molecules with known activities or properties is compiled. For a QSAR of this compound, this would include various substituted aminopyridines.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These can be constitutional, topological, geometrical, or quantum-chemical descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation relating the descriptors to the activity/property.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Table 2: Examples of Molecular Descriptors for QSAR/QSPR of this compound

| Descriptor Type | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule. |